molecular formula C15H24O2 B15123992 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol

Cat. No.: B15123992
M. Wt: 236.35 g/mol
InChI Key: PPWQUPMBZOGRDI-UHFFFAOYSA-N
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Description

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol is a complex organic compound with a unique structure that includes a pyran ring and a cyclohexene ring

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

4-methyl-2-(2,6,6-trimethylcyclohexen-1-yl)-3,6-dihydro-2H-pyran-6-ol

InChI

InChI=1S/C15H24O2/c1-10-8-12(17-13(16)9-10)14-11(2)6-5-7-15(14,3)4/h9,12-13,16H,5-8H2,1-4H3

InChI Key

PPWQUPMBZOGRDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)C2CC(=CC(O2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction, followed by various functional group transformations to introduce the necessary substituents and rings. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Reaction Types

The compound exhibits reactivity through reduction , substitution , and functional group transformations , driven by its dihydropyran structure and hydroxyl group.

Reaction TypeKey Features
Reduction Converts carbonyl groups (if present) to hydroxyl groups via reductants like lithium aluminum hydride (LiAlH₄).
Substitution Involves alkylation or nucleophilic replacement of hydroxyl groups using reagents such as ethyl/propyl halides or tosylates.
Functional Group Transformations Includes oxidation or metabolic activation, though specific oxidative pathways are less documented in available literature.

Reagents and Reaction Conditions

Reagents and conditions are tailored to achieve specific transformations:

Reduction Reactions

  • Reagents : Lithium aluminum hydride (LiAlH₄) or other strong reducing agents.

  • Conditions : Typically conducted under anhydrous, inert atmospheres (e.g., nitrogen) with controlled temperatures.

  • Example : Reduction of carbonyl groups to hydroxyl groups, as described in patent processes for related compounds .

Substitution Reactions

  • Reagents : Alkylation agents (e.g., ethyl bromide, propyl tosylate) or nucleophilic reagents (e.g., sodium hydroxide).

  • Conditions : May involve catalytic systems (e.g., acid/base catalysts) and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Example : Alkylation of hydroxyl groups with ethyl or propyl groups to form derivatives .

Functional Group Transformations

  • Reagents : Oxidizing agents (e.g., potassium permanganate) or enzymes (e.g., cytochrome P450 systems).

  • Conditions : Vary widely; oxidation may require acidic/basic conditions, while enzymatic reactions depend on biological systems.

Major Products

The products of these reactions depend on the transformation type:

Reaction TypeProduct TypeExample
Reduction AlcoholsConversion of carbonyl groups to hydroxyl-containing derivatives .
Substitution Alkylated derivativesEthyl/propyl ethers or esters formed via alkylation of hydroxyl groups .
Functional Group Transformations Oxidized derivatives (e.g., ketones, aldehydes)Potentially formed via oxidation, though specific examples are not detailed in available literature.

Comparison of Reaction Outcomes

Reaction TypeReagentsConditionsProducts
Reduction LiAlH₄Anhydrous, inert atmosphereHydroxyl-containing derivatives
Substitution Ethyl/propyl halides, tosylatesCatalytic systems, THF/DMFAlkylated ethers/esters
Functional Group Transformations KMnO₄, enzymesAcidic/basic or enzymaticOxidized derivatives (e.g., ketones)

Research Findings

  • The compound’s stereospecificity influences reaction outcomes, as noted in patent processes involving stereoisomer formation .

  • Its cyclohexene moiety may participate in Diels-Alder-like reactions, though this is inferred from structural similarities to related compounds .

  • Biological applications, such as inhibition of enzymes like BACE1, highlight its potential in neuroprotective drug development .

Scientific Research Applications

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of bioactive compounds or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal
  • 2-[4-methyl-6-(2,6,6-trimethylcyclohex-1-enyl)hexa-1,3,5-trienyl]cyclohex-1-en-1-carboxaldehyde

Uniqueness

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol, also known by its CAS number 161676-56-8, is a compound with significant potential in biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses.

The molecular formula of this compound is C15H24O2C_{15}H_{24}O_{2} with a molecular weight of 236.35 g/mol. It is characterized by a dihydropyran structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
CAS Number161676-56-8

Synthesis

The compound is synthesized as an intermediate in the production of bioactive retinoids, specifically 9-cis,13-cis-Retinoic Acid. This retinoid is known for its role in cellular differentiation and has implications in liver fibrosis through the activation of latent transforming growth factor-beta (TGF-β) .

Antimicrobial Properties

Research indicates that derivatives of compounds similar to 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol exhibit significant antimicrobial activity. Studies have shown that various structural modifications can enhance their efficacy against bacterial strains .

Inhibition Mechanisms

The compound's activity may involve inhibition of specific enzymes related to microbial growth. For instance, compounds with similar structures have been reported to inhibit BACE1 (beta-secretase 1), an enzyme implicated in Alzheimer's disease . This suggests that 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol could exhibit neuroprotective properties.

Study on Antimicrobial Efficacy

In a comparative study involving various derivatives of pyran compounds, it was found that certain modifications led to enhanced antibacterial and antifungal activities when tested against clinical strains. The results indicated a correlation between structural features and biological activity .

Neuroprotective Potential

Another study explored the potential neuroprotective effects of compounds similar to 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)-5,6-dihydro-2H-pyran-2-ol. The findings suggested that these compounds could inhibit BACE1 activity effectively at low concentrations (IC50 values ranging from 59 nM to 78 nM), indicating their potential as therapeutic agents for neurodegenerative diseases .

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